4,5-Dihydronaphtho[2,1-d][1,3]thiazol-2-amine
Description
Properties
IUPAC Name |
4,5-dihydrobenzo[g][1,3]benzothiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2S/c12-11-13-9-6-5-7-3-1-2-4-8(7)10(9)14-11/h1-4H,5-6H2,(H2,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBJZFXQLZREGNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C3=CC=CC=C31)SC(=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dihydronaphtho[2,1-d][1,3]thiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with 2-bromo-1-tetralone in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
4,5-Dihydronaphtho[2,1-d][1,3]thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a more saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the thiazole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring or thiazole moiety.
Scientific Research Applications
4,5-Dihydronaphtho[2,1-d][1,3]thiazol-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes and biological pathways.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4,5-Dihydronaphtho[2,1-d][1,3]thiazol-2-amine involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been shown to disrupt the energetics of Mycobacterium tuberculosis by inhibiting key enzymes involved in the bacterial energy production pathways . This disruption leads to a decrease in bacterial viability and growth.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key analogs and their distinguishing features are summarized below:
Key Observations :
Toxicity and Drug-Likeness
- The dichlorophenyl analog exhibits cytotoxicity in mammalian cells, likely due to lipophilic Cl substituents increasing membrane permeability and off-target effects .
- The unsubstituted 4,5-dihydronaphtho[2,1-d] compound has a predicted LogP of ~3.1, aligning with Lipinski’s criteria for oral bioavailability, though experimental ADMET data are lacking .
Biological Activity
4,5-Dihydronaphtho[2,1-d][1,3]thiazol-2-amine is a heterocyclic compound that has garnered attention for its potential biological activities. With a molecular formula of CHNS and a molecular weight of approximately 202.28 g/mol, this compound features a naphthalene structure fused with a thiazole ring, which is known for its versatility in medicinal chemistry.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of compounds within the thiazole family, including derivatives like this compound. Research indicates that modifications to the thiazole structure can enhance antibacterial activity against various pathogens. For instance, derivatives of thiazole have shown effectiveness against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA), suggesting that similar modifications could be beneficial for this compound .
Anticancer Activity
The compound's structural features position it as a candidate for anticancer activity. Studies have focused on thiazole derivatives that inhibit specific proteins involved in cancer progression. For example, compounds designed to target the Pin1 protein have demonstrated significant inhibitory effects at low micromolar concentrations . The structure-activity relationship (SAR) analysis indicates that certain substitutions on the thiazole ring can enhance potency against cancer cell lines.
Acetylcholinesterase Inhibition
Another area of interest is the inhibition of acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases like Alzheimer’s. Compounds similar to this compound have been evaluated for their AChE inhibitory activities. In vitro studies reveal promising results with IC values indicating strong inhibition . This suggests potential therapeutic applications in treating cognitive decline associated with Alzheimer’s disease.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications. A detailed SAR analysis can help identify which substituents enhance its biological efficacy:
Case Study 1: Antimicrobial Activity
In a study evaluating various thiazole derivatives for antimicrobial efficacy, compounds structurally related to this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. The introduction of nitrogen-containing heterocycles was found to enhance antibacterial properties significantly .
Case Study 2: Anticancer Potential
A series of thiazole derivatives were synthesized and tested for their ability to inhibit Pin1. Among these compounds, those with specific substitutions showed IC values in the low micromolar range. These findings suggest that similar modifications to this compound could yield potent anticancer agents .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4,5-Dihydronaphtho[2,1-d][1,3]thiazol-2-amine, and how can reaction efficiency be optimized?
- Methodological Answer : The synthesis typically involves cyclocondensation of substituted ketones with thiourea derivatives in ethanol under reflux. For example, 2-bromo-1,2-diphenylethan-1-one reacts with thiourea in ethanol for 6 hours, monitored by TLC for completion . Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance cyclization efficiency.
- Catalyst use : Acidic or basic catalysts (e.g., triethylamine) can accelerate reaction kinetics .
- Temperature control : Gradual heating (60–80°C) minimizes side reactions.
- Table : Comparison of reaction conditions and yields:
| Solvent | Catalyst | Time (h) | Yield (%) |
|---|---|---|---|
| Ethanol | None | 6 | 65 |
| DMF | Triethylamine | 4 | 78 |
Q. How should researchers characterize the structural and electronic properties of this compound?
- Methodological Answer : Use a multi-spectral approach:
- X-ray crystallography : Resolves bond lengths, dihedral angles, and supramolecular interactions (e.g., hydrogen bonding networks) .
- NMR spectroscopy : and NMR identify proton environments and substituent effects.
- IR spectroscopy : Confirms functional groups (e.g., NH stretching at ~3300 cm) .
- Mass spectrometry : Validates molecular weight and fragmentation patterns.
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodological Answer : Prioritize assays based on structural analogs:
- Antimicrobial activity : Disk diffusion or microbroth dilution against S. aureus and C. albicans .
- Anticancer potential : MTT assay on cancer cell lines (e.g., HeLa or MCF-7).
- Dosage : Test concentrations from 1–100 µM, with DMSO as a solvent control.
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced biological activity?
- Methodological Answer :
- Quantum chemical calculations : Use DFT to map electrostatic potential surfaces and identify reactive sites .
- Molecular docking : Simulate interactions with target proteins (e.g., bacterial DNA gyrase) to predict binding affinities .
- QSAR models : Correlate substituent electronic parameters (Hammett constants) with bioactivity .
Q. What strategies resolve contradictions between computational predictions and experimental results for this compound’s reactivity?
- Methodological Answer :
- Feedback loops : Integrate experimental data (e.g., kinetic profiles) into computational models to refine transition-state predictions .
- Sensitivity analysis : Test how variations in solvent polarity or steric effects impact reaction pathways .
- Case study : If DFT predicts a lower activation barrier than observed experimentally, re-evaluate implicit solvation models or include explicit solvent molecules .
Q. How can membrane separation technologies improve purification of synthetic intermediates?
- Methodological Answer :
- Nanofiltration : Use membranes with MWCO < 500 Da to separate unreacted thiourea from the product .
- Optimization parameters : Adjust pH (neutral to mild acidic) to minimize compound aggregation.
- Table : Membrane performance metrics:
| Membrane Type | Pore Size (Da) | Recovery (%) | Purity (%) |
|---|---|---|---|
| Polyamide | 300 | 92 | 98 |
| Cellulose | 200 | 85 | 95 |
Q. What safety protocols are critical when handling reactive intermediates in its synthesis?
- Methodological Answer :
- Ventilation : Use fume hoods for brominated precursors (e.g., 2-bromo-1,2-diphenylethan-1-one) .
- PPE : Acid-resistant gloves and goggles during thiourea handling.
- Waste disposal : Neutralize acidic byproducts before aqueous disposal .
Key Research Gaps and Future Directions
- Reaction scalability : Pilot-scale studies are needed to assess continuous-flow synthesis feasibility .
- In vivo toxicity : Long-term exposure studies in model organisms are lacking.
- AI-driven optimization : Implement machine learning to predict optimal reaction conditions and reduce trial-and-error approaches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
